molecular formula C15H19N B13581961 5-(Naphthalen-1-yl)pentan-1-amine

5-(Naphthalen-1-yl)pentan-1-amine

Cat. No.: B13581961
M. Wt: 213.32 g/mol
InChI Key: UNZAPRWRLHDGIA-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)pentan-1-amine is an organic compound with the molecular formula C15H19N. It is characterized by a naphthalene ring attached to a pentylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)pentan-1-amine typically involves the reaction of naphthalene with a pentylamine derivative. One common method is the reductive amination of 1-naphthaldehyde with pentylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Naphthalen-1-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-1-yl)pentan-1-amine is unique due to its specific structure, which combines a naphthalene ring with a pentylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

5-naphthalen-1-ylpentan-1-amine

InChI

InChI=1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2

InChI Key

UNZAPRWRLHDGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCCN

Origin of Product

United States

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